4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a thiadiazole ring, a morpholine moiety, and a pyrrolidine group. These components confer unique chemical properties, making it a versatile compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves a multi-step process:
Formation of the Thiadiazole Ring: : This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide, followed by oxidation.
Attachment of the Methoxymethyl Group: : Methoxymethyl chloride can be used to introduce the methoxymethyl group via nucleophilic substitution.
Synthesis of the Morpholine Moiety: : This involves the reaction of diethanolamine with ammonia in the presence of an acid catalyst.
Formation of the Pyrrolidine-1-carbonyl Group: : Pyrrolidine can react with phosgene to form the pyrrolidine-1-carbonyl group.
Final Coupling Reaction: : The thiadiazole, methoxymethyl, morpholine, and pyrrolidine-1-carbonyl moieties are combined under controlled conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis often requires optimization for yield and purity. This might involve:
Batch Reactors: : For precise control over reaction conditions.
Flow Chemistry: : For improved reaction efficiency and scalability.
Catalysts: : Such as transition metal catalysts, to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo several types of reactions:
Oxidation: : Often involving agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitutions are possible.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic medium, elevated temperatures.
Reduction: : Lithium aluminum hydride in dry ether, room temperature.
Substitution: : Nucleophiles like sodium methoxide, electrophiles like acyl chlorides.
Major Products Formed
Depending on the reaction:
Oxidation: : Carboxylic acids or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Varied based on the substituent introduced.
Scientific Research Applications
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine finds applications in:
Chemistry: : As a building block for more complex molecules.
Biology: : As a probe for studying enzyme activities.
Medicine: : Potential roles in drug discovery due to its pharmacophoric groups.
Industry: : In the synthesis of materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
This compound interacts with various biological targets:
Enzymes: : Can act as inhibitors or activators.
Receptors: : Binding to specific receptors to modulate their activity.
Pathways: : Involved in metabolic or signal transduction pathways.
Comparison with Similar Compounds
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine stands out due to its unique combination of functional groups. Similar compounds include:
4-[3-(methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine: : Differing in the alkyl chain and heterocyclic amine.
4-[3-(methoxymethyl)-1,2,3-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine: : Variation in the position of the nitrogen atom in the thiadiazole ring.
These comparisons highlight the unique structural attributes and potential functional differences of this compound.
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Properties
IUPAC Name |
[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-19-9-11-14-13(21-15-11)17-6-7-20-10(8-17)12(18)16-4-2-3-5-16/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPHLPNPOLAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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